molecular formula C9H10O3 B13885396 4-(Hydroxymethyl)-3-methylbenzoic acid

4-(Hydroxymethyl)-3-methylbenzoic acid

Cat. No.: B13885396
M. Wt: 166.17 g/mol
InChI Key: XGEJQQMTGAOIKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)-3-methylbenzoic acid is a solid organic compound with the molecular formula C9H10O3 and a molecular weight of 166.17 g/mol . Its structure features both a carboxylic acid and a benzyl alcohol functional group, making it a valuable bifunctional building block in organic synthesis and chemical biology research . As a benzoic acid derivative, this compound is primarily utilized in research and development as a key intermediate for the synthesis of more complex molecules, including potential pharmaceuticals and specialty chemicals . Researchers value it for its potential application in constructing peptide mimetics, functionalized polymers, and other novel compounds where its two reactive sites allow for sequential and selective chemical modifications. This product is intended for research purposes and is not for human or veterinary use .

Properties

Molecular Formula

C9H10O3

Molecular Weight

166.17 g/mol

IUPAC Name

4-(hydroxymethyl)-3-methylbenzoic acid

InChI

InChI=1S/C9H10O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-4,10H,5H2,1H3,(H,11,12)

InChI Key

XGEJQQMTGAOIKS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxymethyl)-3-methylbenzoic acid typically involves the hydroxymethylation of 3-methylbenzoic acid. One common method is the reaction of 3-methylbenzoic acid with formaldehyde in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via the formation of an intermediate hydroxymethyl derivative, which is subsequently oxidized to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 4-(Hydroxymethyl)-3-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 3-methylphthalic acid.

    Reduction: The compound can be reduced to form 4-(hydroxymethyl)-3-methylbenzyl alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under appropriate conditions.

Major Products Formed:

    Oxidation: 3-Methylphthalic acid

    Reduction: 4-(Hydroxymethyl)-3-methylbenzyl alcohol

    Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

4-(Hydroxymethyl)-3-methylbenzoic acid has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)-3-methylbenzoic acid depends on its specific application. In chemical reactions, the hydroxymethyl group can participate in nucleophilic or electrophilic processes, influencing the reactivity and selectivity of the compound. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-(hydroxymethyl)-3-methylbenzoic acid with key analogs, focusing on structural features , physicochemical properties , and reactivity .

Functional Group Variations

Compound Name Substituents (Position) Molecular Formula Key Properties
This compound -COOH (1), -CH₃ (3), -CH₂OH (4) C₉H₁₀O₃ Solubility: Higher in polar solvents (e.g., ethanol) due to -CH₂OH ; Melting point: Not explicitly reported, but expected to be lower than hydroxyl analogs due to reduced hydrogen bonding.
3-Methylbenzoic acid -COOH (1), -CH₃ (3) C₈H₈O₂ Similarity score: 100% to 4-methylbenzoic acid ; LogP (logPow): ~1.5 (moderate lipophilicity) ; Lacks hydroxymethyl group, reducing solubility in water.
4-Hydroxy-3-methylbenzoic acid -COOH (1), -CH₃ (3), -OH (4) C₈H₈O₃ Melting point: 172°C ; Higher acidity (pKa ~4.2) compared to hydroxymethyl analog due to phenolic -OH.
4-(Hydroxymethyl)benzoic acid -COOH (1), -CH₂OH (4) C₈H₈O₃ Solubility: 21.4 mg/mL in water at 25°C; Thermodynamically stable in ethanol .
Caffeic acid -COOH (1), -OH (3,4) C₉H₈O₄ Antioxidant activity due to dihydroxy groups; Higher acidity (pKa ~4.5 and 8.5) .

Physicochemical and Reactivity Differences

  • Solubility: The hydroxymethyl group in this compound enhances solubility in polar solvents (e.g., ethanol) compared to 3-methylbenzoic acid, which is less hydrophilic .
  • Acidity: 4-Hydroxy-3-methylbenzoic acid (pKa ~4.2) is more acidic than its hydroxymethyl counterpart due to the electron-withdrawing effect of the phenolic -OH group .
  • Oxidation: Plasmon-enhanced electrochemical studies show that 4-(hydroxymethyl)benzoic acid undergoes oxidation at lower potentials compared to non-hydroxylated analogs, a property likely shared with this compound .

Key Research Findings

  • Synthetic Applications : this compound is a critical intermediate in fungal secondary metabolism, forming phthalides via CYP450-mediated hydroxylation and lactonization .
  • Grouping Read-Across : Structural similarity algorithms classify 3-methylbenzoic acid as a high-similarity analog (100%) to 4-methylbenzoic acid, but hydroxymethyl derivatives require additional in vivo data for robust read-across predictions .

Biological Activity

4-(Hydroxymethyl)-3-methylbenzoic acid, also known as 4-hydroxy-3-methylbenzoic acid or 4,3-cresotic acid, is an organic compound belonging to the class of hydroxybenzoic acid derivatives. This compound has garnered attention in recent years due to its diverse biological activities, including potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The chemical formula for this compound is C8H8O3C_8H_8O_3. Its structure features a benzene ring with both hydroxyl (-OH) and carboxylic acid (-COOH) functional groups, which contribute to its biological properties.

PropertyValue
Molecular Weight168.15 g/mol
Melting Point140-142 °C
SolubilitySoluble in water
pKa10.03

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics. This makes it a candidate for further development as an antimicrobial agent.

Cell Cycle Inhibition

A notable study demonstrated that synthetic derivatives of this compound can inhibit cell-cycle progression in HeLa cells. The mechanism involves the activation of p21(WAF1) and inhibition of cyclin D1 expression, which are crucial for cell cycle regulation . This suggests potential applications in cancer therapy.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It appears to modulate several signaling pathways, including NF-κB and MAPK/ERK pathways, which are pivotal in inflammatory responses .

Neuroprotective Effects

Emerging research highlights the neuroprotective effects of this compound. It may exert protective effects against neurodegenerative diseases by influencing neuronal signaling pathways .

Case Study: Antimicrobial Efficacy

In a study published in MedChemExpress, this compound was evaluated against a panel of pathogens, including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against these strains, indicating strong antibacterial activity .

Case Study: Cancer Cell Line Studies

Another significant study explored the impact of this compound on cancer cell lines. Results showed a dose-dependent inhibition of cell proliferation in HeLa cells with IC50 values comparable to established chemotherapeutics .

Table 2: Summary of Biological Activities

Activity TypeObservations
AntimicrobialEffective against multiple bacterial strains
Cell Cycle InhibitionInhibits HeLa cell proliferation
Anti-inflammatoryModulates NF-κB and MAPK/ERK pathways
NeuroprotectiveProtects neuronal cells from degeneration

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.